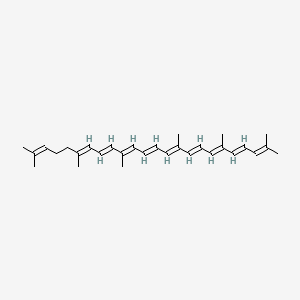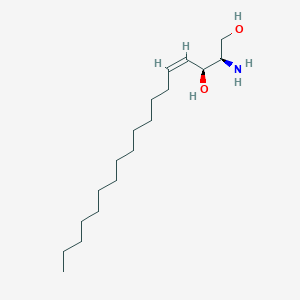
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol is a (2R,3S)-2-aminooctadec-4-ene-1,3-diol. It is an enantiomer of a cis-sphingosine.
Aplicaciones Científicas De Investigación
Sphingolipid Biodiversity and Bioactivities
This compound is related to the broader family of sphingoid bases and sphingoid base-like compounds. These substances, including (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol, are integral to cell structure and regulation. They are known for their potential bioactivities, such as cytotoxic effects on cancer cells and pathogenic microorganisms, making them promising as pharmaceutical leads (Pruett et al., 2008).
Chemical Transformations and Synthesis
Several studies focus on the synthesis and transformation of similar compounds. For example, the total selective ring-opening of amino epoxides with ketones is used for enantiopure synthesis of related 3-aminoalkano-1,2-diols (Concellón et al., 2005). Additionally, direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols offers efficient routes to molecules with similar structures (Ramasastry et al., 2007).
Biocatalytic Synthesis
A multidisciplinary approach has been adopted for the biocatalytic synthesis of chiral amino alcohols, demonstrating the potential for environmentally friendly and efficient production of these compounds (Smith et al., 2010).
Pharmaceutical and Medicinal Chemistry
The compound's derivatives have been used in the synthesis of molecules like enantiopure Precursors for Thiamphenicol and Florfenicol, highlighting their significance in pharmaceutical chemistry (Kaptein et al., 1998).
Marine Natural Products
In marine biology, related sphingosines have been isolated from marine organisms like Pseudopterogorgia australiensis and have shown moderate antibacterial activity, indicating their potential in natural product research and drug discovery (Krishna et al., 2004).
Carbohydrate-like Synthons
The compound and its derivatives have been used in the synthesis of carbohydrate-like chiral synthons, contributing to the field of synthetic organic chemistry (Fronza et al., 1985).
Propiedades
Nombre del producto |
(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
(Z,2R,3S)-2-aminooctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m1/s1 |
Clave InChI |
WWUZIQQURGPMPG-BXDGKWANSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C\[C@@H]([C@@H](CO)N)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



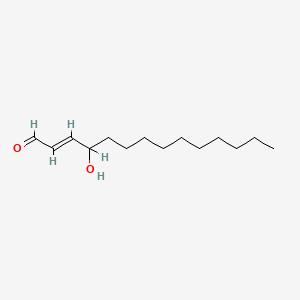
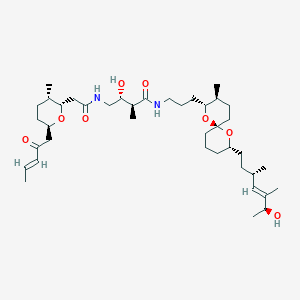
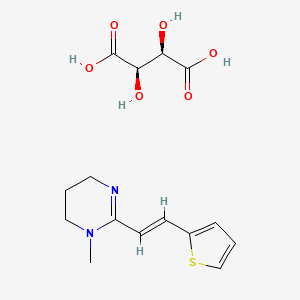
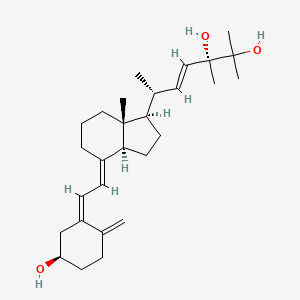
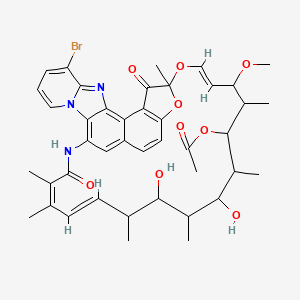
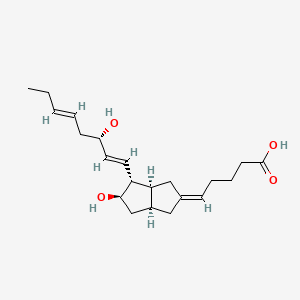
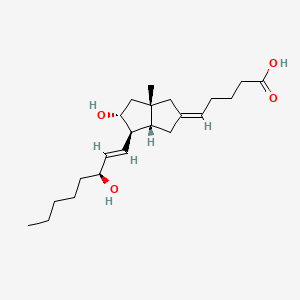
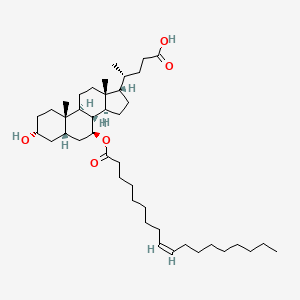
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
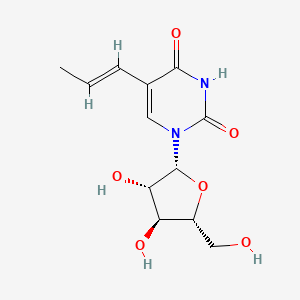
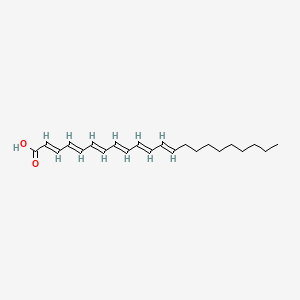
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)
